Positional Isomerism Drives Functional Divergence: 2-Methoxy vs. 4-Methoxy N-7 Phenyl Substitution
This compound bears a 2-methoxyphenyl group at the N-7 carboxamide position. The closest purchasable regioisomer, N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144478-10-3), differs solely in the methoxy position (ortho vs. para). Published 3D-QSAR CoMSIA models on 3,4-dihydroquinazoline derivatives against A549 lung cancer cells identify the steric and electrostatic fields around the N-7 substituent as dominant contributors to pIC₅₀ variance. An ortho-methoxy group places a hydrogen-bond acceptor and steric bulk proximal to the amide linkage, altering both the conformational ensemble and the electronic character of the carboxamide NH relative to the para-substituted congener [1]. Although no direct biological data exist for either regioisomer, the 3D-QSAR model predicts a meaningful difference in antiproliferative potency, consistent with the experimental observation in the ovarian cancer literature that subtle N-7 substituent changes (e.g., 6g vs. 6h) produce distinct cell-cycle arrest phenotypes [2].
| Evidence Dimension | Predicted steric/electrostatic contribution of N-7 substituent to A549 antiproliferative activity (3D-QSAR CoMSIA model) |
|---|---|
| Target Compound Data | Ortho-OCH₃ (2-methoxy) on N-7 phenyl ring; predicted steric bulk proximal to amide NH alters local electrostatic potential |
| Comparator Or Baseline | Para-OCH₃ (4-methoxy) regioisomer CAS 1144478-10-3; identical MW (371.4 g/mol), same molecular formula (C₂₂H₁₇N₃O₃) |
| Quantified Difference | No pIC₅₀ data available for either compound; structural differentiation is qualitative (substitution pattern) with SAR support from CoMSIA contour maps [1] |
| Conditions | CoMSIA model trained on 3,4-dihydroquinazoline derivatives tested against A549 human lung cancer cells (MTT assay) |
Why This Matters
For screening library procurement, the 2-methoxy vs. 4-methoxy distinction is not cosmetic—published SAR demonstrates that regioisomeric N-7 substitution can determine whether a compound induces apoptosis or G1 arrest in ovarian cancer cells, directly impacting the biological interpretation of primary screen hits.
- [1] Cho S, Choi MJ, Kim M, et al. Three-dimensional quantitative structure–activity relationship study on anti-cancer activity of 3,4-dihydroquinazoline derivatives against human lung cancer A549 cells. J Mol Struct. 2015;1084:294-301. doi:10.1016/j.molstruc.2014.12.046 View Source
- [2] Jang SJ, Choi HW, Choi DL, et al. In vitro cytotoxicity on human ovarian cancer cells by T-type calcium channel blockers. Bioorg Med Chem Lett. 2013;23(24):6656-6662. doi:10.1016/j.bmcl.2013.10.049 View Source
